Cas no 58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone)
58899-27-7 structure
Product Name:3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
CAS No:58899-27-7
MF:C13H15NO4
MW:249.262503862381
CID:1612461
PubChem ID:12819315
Update Time:2025-04-21
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-
- 3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-((1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy)-
- UNII-9K3DEA9SHF
- Aripiprazole metabolite (OPC-3373), 1mg/ml in Ethanol
- G53543
- 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid
- Aripiprazole metabolite (OPC-3373)
- 9K3DEA9SHF
- DB-348985
- OPC-3373
- 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
- SCHEMBL16059342
- EN300-188172
- 3,4-Dihydro-7-(3-carboxy)propoxy-2(1H)-quinolinone
- Z1763357932
- AKOS030631871
- 58899-27-7
- 3,4-Dihydro-7-(3'carboxy)propoxy-2(1H)-quinolinone
- 4-((1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy)butanoic acid
- MFCD28118698
- Aripiprazole Metabolite
- 4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid
- 4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-7-quinolinyl)oxy]-; 4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butanoic acid; 4-[(2-Oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic Acid
-
- Inchi: 1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17)
- InChI Key: JLLAHJYNQOJXOM-UHFFFAOYSA-N
- SMILES: O(CCCC(=O)O)C1C=CC2=C(C=1)NC(CC2)=O
Computed Properties
- Exact Mass: 249.10015
- Monoisotopic Mass: 249.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- PSA: 75.63
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D448725-500mg |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone |
58899-27-7 | 500mg |
$ 167.00 | 2023-09-07 | ||
| TRC | D448725-5g |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone |
58899-27-7 | 5g |
$ 1294.00 | 2023-09-07 | ||
| Chemenu | CM227346-1g |
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid |
58899-27-7 | 97% | 1g |
$865 | 2021-08-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N-114-1EA |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone |
58899-27-7 | 100 μg/mL in methanol (as a free base), certified reference material, ampule of 0.5 mL, Cerilliant | 1EA |
1502.29 | 2021-05-13 | |
| Chemenu | CM227346-1g |
4-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid |
58899-27-7 | 97% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-188172-1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 1g |
$528.0 | 2023-09-18 | |
| Enamine | EN300-188172-5g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 5g |
$1530.0 | 2023-09-18 | |
| Enamine | EN300-188172-10g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95% | 10g |
$2269.0 | 2023-09-18 | |
| Enamine | EN300-188172-0.05g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.05g |
$101.0 | 2025-02-19 | |
| Enamine | EN300-188172-0.1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid |
58899-27-7 | 95.0% | 0.1g |
$152.0 | 2025-02-19 |
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
Order Number:A1232482
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:12
Price ($):225/489
Email:sales@amadischem.com
3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
58899-27-7 (3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:58899-27-7)3,4-Dihydro-7-(3’carboxy)propoxy-2(1H)-quinolinone
Purity:99%/99%
Quantity:250mg/1g
Price ($):225/489